(3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the stereochemistry of biological processes. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its derivatives may exhibit pharmacological activity and can be used as lead compounds in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
(3R,4S)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: A diastereomer with different stereochemistry.
(3S,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: Another diastereomer with different stereochemistry.
(3S,4S)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid: A diastereomer with different stereochemistry.
Uniqueness: (3R,4R)-4-Ethyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activity and reactivity compared to its diastereomers. The chiral centers in the compound play a crucial role in its interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3R,4R)-4-ethyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-5(7(10)11)3-8-6(4)9/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
FAUYPPQTTNSIIV-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CNC1=O)C(=O)O |
Canonical SMILES |
CCC1C(CNC1=O)C(=O)O |
Origin of Product |
United States |
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